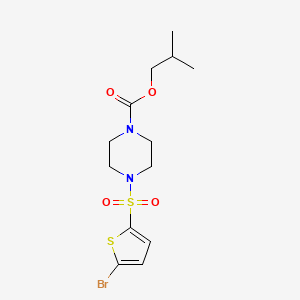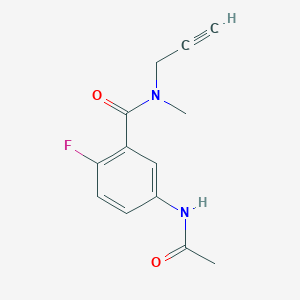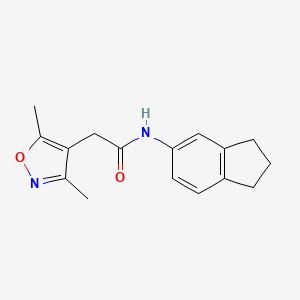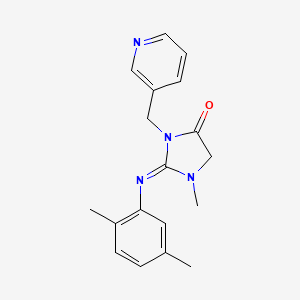![molecular formula C16H22N6O B7673018 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one is a compound that belongs to the class of azepanones and tetrazoles. This compound is of interest due to its unique structural features, which combine the azepanone ring with a tetrazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in various scientific fields.
准备方法
The synthesis of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepanone ring: This can be achieved through the cyclization of a suitable linear precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Introduction of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling of the two fragments: The final step involves the coupling of the azepanone and tetrazole fragments through a suitable linker, such as a propyl chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or alternative solvents to enhance reaction efficiency.
化学反应分析
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The azepanone ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one can be compared with other similar compounds, such as:
1-(3-aminopropyl)azepan-2-one: This compound lacks the tetrazole moiety, which may result in different chemical and biological properties.
5-Phenyltetrazole: This compound lacks the azepanone ring, which may affect its binding affinity and specificity for certain molecular targets.
The uniqueness of this compound lies in the combination of the azepanone and tetrazole moieties, which imparts distinct chemical and biological properties that are not observed in the individual fragments.
属性
IUPAC Name |
1-[3-[(1-phenyltetrazol-5-yl)amino]propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-15-10-5-2-6-12-21(15)13-7-11-17-16-18-19-20-22(16)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLMSLOTHMJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile](/img/structure/B7672936.png)


![N-[(5-carbamoylfuran-2-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B7672961.png)
![1-[(4-Methylphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672969.png)

![N-[(5-bromofuran-2-yl)methyl]-1-[4-(imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B7672980.png)

![1-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672993.png)
![1-[3-(Dimethylamino)-2-methylphenyl]-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea](/img/structure/B7672999.png)

![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one](/img/structure/B7673024.png)
![7,7-Dimethyl-9-[(2-methyl-1,2,4-triazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7673027.png)
